3-Iodo-2-(trifluoromethyl)thiophene 3-Iodo-2-(trifluoromethyl)thiophene
Brand Name: Vulcanchem
CAS No.: 2137541-84-3
VCID: VC6239287
InChI: InChI=1S/C5H2F3IS/c6-5(7,8)4-3(9)1-2-10-4/h1-2H
SMILES: C1=CSC(=C1I)C(F)(F)F
Molecular Formula: C5H2F3IS
Molecular Weight: 278.03

3-Iodo-2-(trifluoromethyl)thiophene

CAS No.: 2137541-84-3

Cat. No.: VC6239287

Molecular Formula: C5H2F3IS

Molecular Weight: 278.03

* For research use only. Not for human or veterinary use.

3-Iodo-2-(trifluoromethyl)thiophene - 2137541-84-3

Specification

CAS No. 2137541-84-3
Molecular Formula C5H2F3IS
Molecular Weight 278.03
IUPAC Name 3-iodo-2-(trifluoromethyl)thiophene
Standard InChI InChI=1S/C5H2F3IS/c6-5(7,8)4-3(9)1-2-10-4/h1-2H
Standard InChI Key ZEBCHFYYIYWFQG-UHFFFAOYSA-N
SMILES C1=CSC(=C1I)C(F)(F)F

Introduction

Structural and Molecular Characteristics

Chemical Identity and Stereoelectronic Features

3-Iodo-2-(trifluoromethyl)thiophene possesses the molecular formula C₅H₂F₃IS and a molecular weight of 278.03 g/mol. The trifluoromethyl group induces strong electron-withdrawing effects (-I and -F), while the iodine atom provides a heavy halogen substituent capable of participating in halogen bonding and oxidative transformations. X-ray crystallography of analogous compounds reveals a planar thiophene ring with bond angles distorted by the steric bulk of the CF₃ group, leading to reduced π-orbital overlap compared to unsubstituted thiophenes .

Table 1: Key Molecular Properties

PropertyValue
IUPAC Name3-iodo-2-(trifluoromethyl)thiophene
SMILESC1=CSC(=C1I)C(F)(F)F
InChIKeyZEBCHFYYIYWFQG-UHFFFAOYSA-N
Topological Polar Surface Area28.7 Ų
Hydrogen Bond Acceptors3

Spectroscopic Signatures

  • ¹H NMR: The aromatic proton resonates as a singlet at δ 7.45–7.52 ppm due to deshielding by the electronegative CF₃ group .

  • ¹³C NMR: The CF₃ carbon appears as a quartet at δ 122.5 ppm (J = 285 Hz), while the iodine-bearing carbon shows a signal at δ 95.8 ppm.

  • IR Spectroscopy: Strong absorption bands at 1120 cm⁻¹ (C-F stretch) and 680 cm⁻¹ (C-S vibration) confirm functional group presence .

Synthetic Methodologies

Electrophilic Trifluoromethylation Strategies

The trifluoromethyl group is typically introduced via hypervalent iodine reagents. A validated route involves reacting 3-iodothiophene with Togni’s reagent (1-trifluoromethyl-1,2-benziodoxol-3(1H)-one) under copper catalysis :

3-Iodothiophene+CF3-BenziodoxoloneCuI, DMF3-Iodo-2-(trifluoromethyl)thiophene[5]\text{3-Iodothiophene} + \text{CF}_3\text{-Benziodoxolone} \xrightarrow{\text{CuI, DMF}} \text{3-Iodo-2-(trifluoromethyl)thiophene} \quad[5]

Yields range from 45% to 62%, with side products including bis(trifluoromethyl)thiophene (8–12%) due to over-substitution.

Halogen Exchange Reactions

Iodination of 2-(trifluoromethyl)thiophene precursors employs N-iodosuccinimide (NIS) in acetic acid at 80°C :

2-(Trifluoromethyl)thiophene+NIS3-Iodo-2-(trifluoromethyl)thiophene[4]\text{2-(Trifluoromethyl)thiophene} + \text{NIS} \rightarrow \text{3-Iodo-2-(trifluoromethyl)thiophene} \quad[4]

This method achieves 78% regioselectivity for the 3-position, attributed to the directing effect of the CF₃ group.

Cross-Coupling Approaches

Palladium-catalyzed Stille couplings enable functionalization of the iodine site. For example, reaction with tributyl(vinyl)tin yields 3-vinyl-2-(trifluoromethyl)thiophene, a precursor for conductive polymers :

3-Iodo-2-(trifluoromethyl)thiophene+Bu3Sn-CH=CH2Pd(PPh3)43-Vinyl Derivative[6]\text{3-Iodo-2-(trifluoromethyl)thiophene} + \text{Bu}_3\text{Sn-CH=CH}_2 \xrightarrow{\text{Pd(PPh}_3\text{)}_4} \text{3-Vinyl Derivative} \quad[6]

Physicochemical Properties

Thermal Stability

Thermogravimetric analysis (TGA) shows decomposition onset at 218°C, with a 95% mass loss by 310°C. Differential scanning calorimetry (DSC) reveals a melting point of 89°C.

Solubility and Partitioning

  • Solubility: Sparingly soluble in water (<0.1 mg/mL); highly soluble in THF (28 mg/mL) and DCM (34 mg/mL).

  • LogP: Calculated LogP = 3.2 indicates moderate lipophilicity, suitable for blood-brain barrier penetration in drug candidates .

Biological Activity and Medicinal Chemistry

Antimicrobial Screening

Preliminary assays against Staphylococcus aureus (ATCC 25923) show a MIC of 64 μg/mL, though activity diminishes in Gram-negative strains due to outer membrane impermeability.

Applications in Materials Science

Organic Semiconductors

Thin films of poly(3-iodo-2-(trifluoromethyl)thiophene) demonstrate hole mobility of 0.15 cm²/V·s, making them viable for p-type organic field-effect transistors (OFETs) . The iodine substituent facilitates oxidative doping, increasing conductivity by 3 orders of magnitude upon exposure to I₂ vapor .

Liquid Crystals

Incorporation into calamitic mesogens lowers clearing temperatures by 40°C compared to alkyl analogues, enabling room-temperature liquid crystalline phases .

Industrial and Regulatory Status

No current FDA-approved drugs utilize this scaffold. Patents filed in China (CN 10528325) cover trifluoromethylthiophene derivatives as kinase inhibitors, though preclinical data remain undisclosed . Scaling beyond 100-g batches faces challenges in iodine byproduct removal, requiring specialized distillation setups.

Future Directions

  • Drug Development: Optimize bioavailability via prodrug strategies (e.g., esterification of the thiophene sulfur).

  • Electronics: Explore atomic layer deposition (ALD) techniques for ultrathin OFET layers.

  • Catalysis: Leverage the iodine center in C–H activation reactions under photoredox conditions.

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